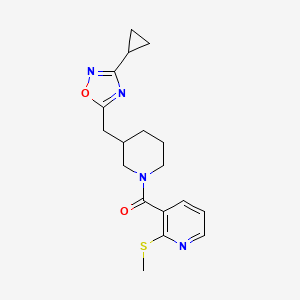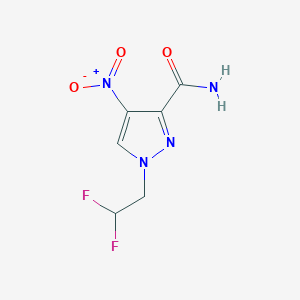
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFP-10825 and has a chemical formula of C6H5F2N3O3.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. This compound inhibits the activity of enzymes such as topoisomerase II and ribonucleotide reductase, which are involved in DNA synthesis and cell division, respectively. DFP-10825 also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DFP-10825 has been shown to induce apoptosis and inhibit cell proliferation. At high concentrations, DFP-10825 has been shown to cause DNA damage and cell death. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. DFP-10825 has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. DFP-10825 has been shown to have low toxicity in normal cells and tissues, allowing for safe experimentation. However, this compound has some limitations as well. DFP-10825 is not water-soluble, which limits its use in aqueous solutions. This compound is also sensitive to light and heat, which can affect its stability and activity.
Future Directions
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has several future directions for scientific research. One potential direction is the development of DFP-10825 as a cancer therapeutic agent. Further research is needed to determine the efficacy and safety of this compound in preclinical and clinical studies. Another potential direction is the investigation of DFP-10825 as an anti-inflammatory agent in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, the potential use of DFP-10825 as an antimicrobial agent in the treatment of bacterial and fungal infections warrants further investigation. Finally, the synthesis and characterization of new derivatives of DFP-10825 may lead to the discovery of more potent and selective compounds with improved activity and stability.
Synthesis Methods
The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves the reaction of 2,2-difluoroethylamine with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DFP-10825 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In microbial infection research, DFP-10825 has been shown to inhibit the growth of various microorganisms such as bacteria and fungi.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N4O3/c7-4(8)2-11-1-3(12(14)15)5(10-11)6(9)13/h1,4H,2H2,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBVWKFKMBFRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)
![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)
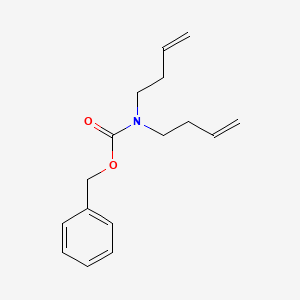
![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
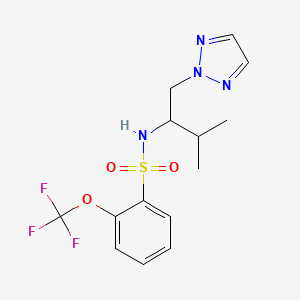
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)
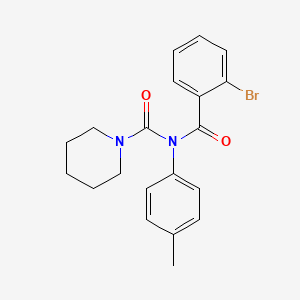
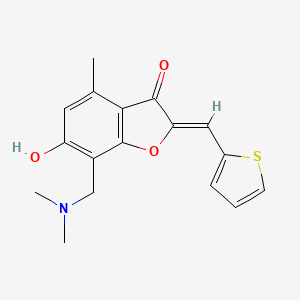
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
